Putative mechanism of action of Insecticidal agent 5
Putative mechanism of action of Insecticidal agent 5
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Chlorantraniliprole is a synthetic insecticide belonging to the anthranilic diamide class.[1][2] It is recognized for its high efficacy against a broad spectrum of insect pests, particularly those from the orders Lepidoptera (caterpillars), Coleoptera, Hymenoptera, Diptera, and Hemiptera.[3] A key feature of chlorantraniliprole is its selective toxicity, posing minimal risk to non-target organisms such as mammals, birds, and beneficial insects when used as directed.[1][4] This selectivity, coupled with its potent insecticidal activity, has established chlorantraniliprole as a valuable tool in integrated pest management (IPM) programs. The compound acts as both a systemic and contact insecticide. When applied to the soil or foliage, it is absorbed and translocated throughout the plant's tissues, providing long-lasting protection. It is also effective upon direct contact with insect eggs, larvae, and pupae.
Core Mechanism: Ryanodine Receptor Activation
The primary molecular target of chlorantraniliprole is the ryanodine receptor (RyR), an intracellular calcium release channel located on the membrane of the sarcoplasmic reticulum (SR) in muscle cells and the endoplasmic reticulum (ER) in other cell types. RyRs play a critical role in excitation-contraction coupling by regulating the release of stored calcium ions (Ca2+) into the cytoplasm, which is essential for muscle contraction.
Chlorantraniliprole functions as a potent activator of insect RyRs. Upon ingestion or contact, the insecticide binds to the insect RyR, locking it in a partially open state. This leads to an uncontrolled and sustained release of Ca2+ from the SR into the cytoplasm. The resulting depletion of intracellular Ca2+ stores and elevated cytosolic Ca2+ levels disrupt normal muscle function, causing rapid feeding cessation, muscle paralysis, and ultimately, the death of the insect.
The high selectivity of chlorantraniliprole for insects over mammals is attributed to significant differences in the binding affinity of the compound for insect versus mammalian RyR isoforms. Studies have shown that chlorantraniliprole binds with much higher affinity to insect RyRs compared to their mammalian counterparts. For instance, the dissociation constant (Kd) for chlorantraniliprole binding to mammalian RyR1 is in the micromolar range, approximately 100-fold higher than that for insect RyRs. Cryo-electron microscopy studies have identified specific amino acid residues, such as I4790 and G4946 in the transmembrane region of insect RyRs, that are crucial for diamide insecticide binding and are associated with resistance when mutated. These differences in the binding site structure contribute to the selective toxicity of chlorantraniliprole.
Signaling Pathway
The mechanism of action of chlorantraniliprole can be visualized as a disruption of the normal calcium signaling pathway in insect muscle cells.
Caption: Signaling pathway of chlorantraniliprole action on insect muscle cells.
Quantitative Data
The following tables summarize key quantitative data related to the interaction of chlorantraniliprole with its target.
Table 1: Binding Affinity of Chlorantraniliprole for Ryanodine Receptors
| Species/Receptor Type | Dissociation Constant (Kd) | Reference |
| Insect RyR | Nanomolar (nM) range | |
| Mammalian RyR1 | Micromolar (µM) range (~100-fold higher than insect RyR) |
Table 2: Effects of Chlorantraniliprole on Ryanodine Receptor Channel Properties (Mammalian RyR1)
| Parameter | Effect of Chlorantraniliprole | Reference |
| Channel Open Probability (Po) | Increased | |
| Channel Mean Open Time (To) | No change | |
| Channel Mean Close Time (Tc) | Reduced |
Table 3: Radioligand Binding Inhibition
| Radioligand | Competitor | IC50 | Reference |
| [3H]Chlorantraniliprole | Unlabeled Chlorantraniliprole | 14 nM | |
| [3H]Chlorantraniliprole | Cyantraniliprole | 6 nM | |
| [3H]Ryanodine | Unlabeled Ryanodine | 3 nM |
Experimental Protocols
1. Radioligand Binding Assay ([3H]Chlorantraniliprole)
This assay is used to determine the binding affinity and specificity of chlorantraniliprole to its receptor.
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Preparation of Membranes: Insect muscle tissue (e.g., from house flies) is homogenized in a suitable buffer and centrifuged to isolate the microsomal fraction containing the RyRs.
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Binding Reaction: The membrane preparation is incubated with a low concentration of radiolabeled chlorantraniliprole ([3H]Chlorantraniliprole) in the presence of varying concentrations of unlabeled chlorantraniliprole or other test compounds.
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Separation and Detection: The reaction mixture is filtered through a glass fiber filter to separate the bound from the unbound radioligand. The radioactivity retained on the filter, representing the amount of bound [3H]Chlorantraniliprole, is measured using a scintillation counter.
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Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled chlorantraniliprole. Specific binding is calculated by subtracting the non-specific binding from the total binding. The data is then analyzed to determine the dissociation constant (Kd) and the concentration of the competitor that inhibits 50% of the specific binding (IC50).
Caption: Experimental workflow for a radioligand binding assay.
2. Intracellular Calcium Measurement Assay
This assay measures the effect of chlorantraniliprole on intracellular calcium levels.
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Cell Culture and Loading: Insect cells or primary neurons are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
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Compound Application: The cells are exposed to varying concentrations of chlorantraniliprole.
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Fluorescence Measurement: Changes in intracellular calcium concentration are monitored by measuring the fluorescence of the calcium-sensitive dye using a fluorescence microscope or a plate reader. An increase in fluorescence indicates a rise in intracellular calcium levels.
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Data Analysis: The change in fluorescence over time is quantified to determine the effect of chlorantraniliprole on calcium release.
Caption: Workflow for an intracellular calcium measurement assay.
3. Single-Channel Electrophysiology
This technique allows for the direct measurement of the activity of a single RyR channel.
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Microsome Preparation: Microsomes containing RyRs are prepared from insect or mammalian muscle tissue.
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Bilayer Formation: The microsomes are fused into an artificial lipid bilayer, which separates two chambers containing different ionic solutions.
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Channel Recording: An electrode is placed in each chamber, and a voltage is applied across the bilayer. The current flowing through a single RyR channel is recorded as it opens and closes.
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Compound Application: Chlorantraniliprole is added to one of the chambers, and its effect on the channel's opening and closing behavior (kinetics) is recorded and analyzed. This allows for the determination of changes in open probability, mean open time, and mean closed time.
References
- 1. News - What is Chlorantraniliprole Insecticide? [bigpesticides.com]
- 2. peptechbio.com [peptechbio.com]
- 3. Chlorantraniliprole: Reduced-risk Insecticide for Controlling Insect Pests of Woody Ornamentals with Low Hazard to Bees | Arboriculture & Urban Forestry [auf.isa-arbor.com]
- 4. Chlorantraniliprole Mode of Action [allpesticides.com]
